3,5-Dibromopyridine-4-carboxylic acid

Vue d'ensemble

Description

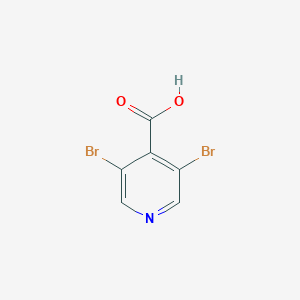

3,5-Dibromopyridine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H3Br2NO2. It is also known as 3,5-Dibromoisonicotinic acid. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a carboxylic acid group at the 4th position on the pyridine ring. It is a solid substance with a melting point of 218-223°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dibromopyridine-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the bromination of pyridine-4-carboxylic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atoms at the 3rd and 5th positions are susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient pyridine ring.

Key Reagents and Conditions:

-

Mechanistic Insight :

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl structures, leveraging palladium catalysts.

Suzuki-Miyaura Coupling:

-

Key Observations :

Side Reactions and By-Product Formation

Over-bromination and competing substitution pathways are notable challenges.

Common By-Products:

-

2-Amino-3,5-dibromopyridine : Forms during bromination of pyridine derivatives when excess Br₂ or HBr is used .

-

3,5-Dibromo-4-chloropyridine : Observed in reactions involving chlorinating agents .

Mitigation Strategies :

-

Use stoichiometric control of brominating agents (e.g., HBr) to minimize di-substitution .

-

Protect the amino group during ammonolysis to prevent over-bromination .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference |

|---|---|

| 3,5-Dichloropyridine-4-carboxylic acid | Less reactive due to weaker C–Cl bond vs. C–Br |

| 2,6-Dibromopyridine-4-carboxylic acid | Lower substitution selectivity due to symmetry |

Applications De Recherche Scientifique

Chemistry

DBPCA serves as a crucial building block in organic synthesis. It can undergo various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

- Coupling Reactions : DBPCA participates in Suzuki-Miyaura coupling reactions to form biaryl compounds when reacted with boronic acids in the presence of palladium catalysts .

Biology

In biological research, DBPCA is utilized as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential in drug discovery, particularly for developing compounds with antibacterial and antifungal properties .

Medicine

The derivatives of DBPCA are being explored for their therapeutic applications:

- Anti-inflammatory Properties : Some studies indicate that DBPCA and its derivatives may inhibit specific enzymes involved in inflammatory pathways.

- Anticancer Activity : Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for cancer treatment .

Industry

DBPCA finds applications in the production of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for creating specialized coatings and polymers used in various industrial applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of DBPCA derivatives against various bacterial strains. The results indicated significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Research published in medicinal chemistry journals explored the anticancer effects of DBPCA derivatives on human cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Mécanisme D'action

The mechanism of action of 3,5-Dibromopyridine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dichloropyridine-4-carboxylic acid: Similar structure with chlorine atoms instead of bromine.

3,5-Dibromo-4-chloropyridine: Contains an additional chlorine atom at the 4th position.

2,6-Dibromopyridine-4-carboxylic acid: Bromine atoms at the 2nd and 6th positions instead of the 3rd and 5th.

Uniqueness

3,5-Dibromopyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms at the 3rd and 5th positions allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

3,5-Dibromopyridine-4-carboxylic acid (DBPCA) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by a molecular formula of C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol, exhibits significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structural features of DBPCA include two bromine atoms at the 3rd and 5th positions of the pyridine ring and a carboxylic acid group at the 4th position. These features enhance its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol |

| Chemical Structure | DBPCA Structure |

Biological Activities

Research indicates that DBPCA exhibits notable biological activities, particularly as an antibacterial and antifungal agent. The presence of bromine enhances its interaction with biological targets, which may lead to therapeutic effects.

Antibacterial Activity

DBPCA has been studied for its antibacterial properties against various pathogens. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes, leading to cell death. In vitro studies have demonstrated minimal inhibitory concentrations (MIC) ranging from 0.20 to 0.78 μM against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, DBPCA has also been investigated for antifungal activity. Its ability to inhibit fungal growth makes it a candidate for developing new antifungal agents, particularly in the context of increasing resistance to existing treatments.

The mechanism through which DBPCA exerts its biological effects primarily involves enzyme inhibition and receptor interaction. The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to impaired growth or cell death. Additionally, the carboxylic acid group facilitates interactions with various biological receptors, enhancing its pharmacological profile.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of DBPCA in drug development:

- Antibacterial Efficacy : A study demonstrated that DBPCA derivatives exhibited significant antibacterial activity against MRSA strains, suggesting potential use in treating resistant infections.

- Antifungal Properties : Research indicated that DBPCA could inhibit the growth of Candida albicans, showcasing its broad-spectrum antifungal potential.

- Synthesis and Characterization : Various methods for synthesizing DBPCA have been reported, including bromination reactions involving pyridine derivatives, which are crucial for obtaining this compound in sufficient yields for biological testing .

Comparative Analysis with Similar Compounds

DBPCA's unique substitution pattern distinguishes it from other pyridine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromopyridine-4-carboxylic acid | C₆H₄BrNO₂ | Contains only one bromine atom |

| 2,6-Dibromopyridine | C₆H₄Br₂N | Bromines located at different positions |

| 4-Bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | Carboxylic group at position 2 |

Propriétés

IUPAC Name |

3,5-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLXFGPVUZEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571455 | |

| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-91-3 | |

| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13958-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.